molecular formula C15H20FNO2 B2596723 N-(2-cyclohexyl-2-hydroxyethyl)-3-fluorobenzamide CAS No. 1351649-38-1

N-(2-cyclohexyl-2-hydroxyethyl)-3-fluorobenzamide

Cat. No.: B2596723
CAS No.: 1351649-38-1
M. Wt: 265.328
InChI Key: APNAVTGMPJPBBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-cyclohexyl-2-hydroxyethyl)-3-fluorobenzamide: is an organic compound that belongs to the class of amides. This compound is characterized by the presence of a benzamide group substituted with a fluorine atom at the third position and a cyclohexyl-2-hydroxyethyl group attached to the nitrogen atom. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyclohexyl-2-hydroxyethyl)-3-fluorobenzamide typically involves the reaction of 3-fluorobenzoic acid with 2-cyclohexyl-2-hydroxyethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted under anhydrous conditions and at a controlled temperature to ensure high yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of automated systems and advanced purification techniques such as recrystallization and chromatography ensures the consistent quality and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-cyclohexyl-2-hydroxyethyl)-3-fluorobenzamide can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form secondary amines or alcohols, depending on the reducing agents and conditions used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Introduction of various functional groups on the benzene ring.

Scientific Research Applications

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It serves as a model compound for understanding the structure-activity relationships in drug design.

Medicine: Research into N-(2-cyclohexyl-2-hydroxyethyl)-3-fluorobenzamide explores its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

Industry: In the industrial sector, the compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(2-cyclohexyl-2-hydroxyethyl)-3-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The hydroxyethyl group and the fluorine atom play crucial roles in its binding affinity and specificity towards the targets.

Comparison with Similar Compounds

  • N-(2-cyclohexyl-2-hydroxyethyl)-3-chlorobenzamide
  • N-(2-cyclohexyl-2-hydroxyethyl)-3-bromobenzamide
  • N-(2-cyclohexyl-2-hydroxyethyl)-3-iodobenzamide

Comparison: N-(2-cyclohexyl-2-hydroxyethyl)-3-fluorobenzamide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its chloro, bromo, and iodo analogs. The fluorine atom enhances the compound’s metabolic stability and can influence its biological activity, making it a valuable compound for medicinal chemistry research.

Properties

IUPAC Name

N-(2-cyclohexyl-2-hydroxyethyl)-3-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO2/c16-13-8-4-7-12(9-13)15(19)17-10-14(18)11-5-2-1-3-6-11/h4,7-9,11,14,18H,1-3,5-6,10H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APNAVTGMPJPBBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CNC(=O)C2=CC(=CC=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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